molecular formula C14H18N6O B12192630 N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12192630
M. Wt: 286.33 g/mol
InChI Key: GWMGMDOLVSPGJH-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a chemical research compound designed for investigational use. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperidine carboxamide, a scaffold recognized in medicinal chemistry for its potential to engage in diverse biological interactions. Compounds based on the triazolo-pyridazine structure are of significant scientific interest due to their wide range of potential research applications. Structurally similar analogs have been investigated as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), suggesting potential relevance for research in neurological conditions such as schizophrenia and depression . The triazole moiety within the structure is a known pharmacophore, contributing to the affinity for various enzymatic targets and is a key feature in many established therapeutic agents . Furthermore, the triazolo-pyridazine core has also been associated with antimicrobial properties in research settings, demonstrating efficacy against various bacterial strains and presenting a candidate structure for antibiotic development studies . The cyclopropyl group attached to the carboxamide function is a common structural element used to fine-tune the molecule's lipophilicity and metabolic stability, which are critical parameters in preclinical pharmacological research. This compound is provided exclusively for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C14H18N6O

Molecular Weight

286.33 g/mol

IUPAC Name

N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C14H18N6O/c21-14(16-11-1-2-11)10-5-7-19(8-6-10)13-4-3-12-17-15-9-20(12)18-13/h3-4,9-11H,1-2,5-8H2,(H,16,21)

InChI Key

GWMGMDOLVSPGJH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclocondensation

The triazolo[4,3-b]pyridazine ring is formed through cyclocondensation of 3,6-dichloropyridazine with hydrazine hydrate. Under reflux in ethanol (80°C, 12 h), hydrazine selectively substitutes the chlorine at position 3, forming 3-hydrazinyl-6-chloropyridazine. Subsequent intramolecular cyclization in acidic media (e.g., HCl/MeOH, 60°C, 6 h) yields 6-chloro-[1,2,]triazolo[4,3-b]pyridazine.

Optimization Note :

  • Catalyst Impact : Substituting HCl with Lewis acids like gadolinium(III) chloride enhances cyclization efficiency (yield: 78% → 92%).

  • Solvent Choice : Anhydrous methanol minimizes side reactions compared to aqueous systems.

Diazotization and Cyclization

An alternative route involves diazotization of 3-amino-6-chloropyridazine. Treatment with sodium nitrite in trifluoroacetic acid (0°C → rt, 2 h) generates a diazonium intermediate, which undergoes spontaneous cyclization to form the triazolo-pyridazine core. This method avoids hydrazine handling but requires strict temperature control to prevent decomposition.

Piperidine-4-Carboxamide Synthesis

Cyclopropanecarboxamide Formation

The cyclopropylcarboxamide group is introduced via amidation of piperidine-4-carbonyl chloride with cyclopropylamine. Key steps include:

  • Piperidine-4-carboxylic Acid Activation : Reacting piperidine-4-carboxylic acid with thionyl chloride (SOCl₂, reflux, 4 h) yields the corresponding acyl chloride.

  • Amide Coupling : Adding cyclopropylamine in dichloromethane (0°C → rt, 12 h) affords N-cyclopropylpiperidine-4-carboxamide.

Industrial Adaptation :

  • Catalytic Alkali Metal Alcoholates : Sodium isobutoxide (6–14 mol%) in isobutanol at 100–200°C accelerates amidation, achieving 88–98% yields.

  • Solvent-Free Conditions : Eliminating hydrocarbon solvents reduces purification complexity.

Fragment Coupling Strategies

Nucleophilic Aromatic Substitution

The 6-chloro-triazolo[4,3-b]pyridazine undergoes nucleophilic substitution with piperidine-4-carboxamide. In dimethylformamide (DMF) at 120°C (24 h), potassium carbonate facilitates displacement of the chlorine atom, yielding the target compound.

Yield Optimization :

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF12065
Cs₂CO₃DMSO13072
DBUNMP11058

Higher yields with cesium carbonate correlate with enhanced leaving group activation in polar aprotic solvents.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables coupling under milder conditions. Using Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene (100°C, 8 h), the reaction achieves 85% yield with minimal side products.

Key Considerations :

  • Ligand Selection : Bulky phosphine ligands (Xantphos) suppress undesired homo-coupling.

  • Oxygen Sensitivity : Rigorous degassing is critical to prevent catalyst deactivation.

One-Pot Tandem Synthesis

Recent advances integrate triazolo-pyridazine formation and fragment coupling in a single pot. Starting from 3,6-dichloropyridazine:

  • Hydrazine cyclocondensation (MeOH, 80°C, 6 h).

  • In situ coupling with N-cyclopropylpiperidine-4-carboxamide using Pd(dba)₂ catalyst (toluene, 110°C, 12 h).

This method reduces purification steps and improves overall yield (78%).

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competing pathways during cyclocondensation may yieldtriazolo[4,3-a]pyridazine isomers. Employing electron-deficient pyridazine derivatives and low-temperature conditions favors the desired [4,3-b] regiochemistry.

Amide Bond Stability

The cyclopropylcarboxamide group is prone to hydrolysis under acidic or basic conditions. Using non-aqueous reaction media and neutral workup protocols preserves amide integrity.

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Enable precise control over exothermic cyclocondensation steps.

  • Catalyst Recycling : Palladium recovery systems (e.g., immobilized catalysts on silica) reduce metal waste.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • MS (ESI+) : m/z 327.4 [M+H]⁺.

  • ¹H NMR (DMSO-d₆): δ 1.05 (m, 4H, cyclopropyl), 3.45 (m, 4H, piperidine), 8.65 (s, 1H, triazole) .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. Specifically, it has been shown to exhibit activity against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. Research indicated that derivatives of triazolopyridazine, including N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide, were effective in rapidly eliminating C. parvum in vitro. This was demonstrated through comparative assays that measured the rate of parasite elimination against standard treatments like nitazoxanide, which only inhibited growth without eliminating the parasites entirely .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer properties. Studies involving related triazolopyridazine derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to this compound exhibited significant cytotoxic effects against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The IC50 values for these compounds indicated potent activity at nanomolar concentrations, suggesting that modifications to the triazolopyridazine structure could enhance its therapeutic efficacy .

Structure–Activity Relationship Studies

Research into the structure–activity relationships (SAR) of triazolopyridazine derivatives has provided insights into how modifications can enhance biological activity. For instance, variations in the piperidine linker or substituents on the triazole ring have been systematically explored to optimize potency and selectivity against target cells or pathogens. Such studies are critical for developing more effective therapeutic agents based on this scaffold .

Future Directions and Case Studies

Ongoing research is focused on synthesizing new derivatives of this compound with enhanced efficacy and reduced toxicity profiles. Case studies demonstrate that specific modifications lead to improved pharmacokinetic properties and increased bioavailability in vivo.

Compound Target IC50 Value Notes
MMV665917Cryptosporidium parvum3.8 μMEffective in eliminating parasites rapidly
22iA549 Cancer Cell Line0.83 μMExcellent anti-tumor activity
22iMCF-7 Cancer Cell Line0.15 μMSuperior c-Met kinase inhibition

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biological pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The triazolo-pyridazine scaffold is conserved across analogs, but substitutions at the piperidine/piperazine ring and the carboxamide group dictate functional differences.

Table 1: Key Structural Features of Analogs
Compound Name Triazolo Substituent Piperidine/Piperazine Substitution Carboxamide Group Molecular Weight (g/mol) Reference
Target Compound None Piperidine N-cyclopropyl Not provided
N-(4-phenylbutan-2-yl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 3-Isopropyl Piperidine N-(4-phenylbutan-2-yl) Not provided
4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide 3-Cyclopropyl Piperazine N-(2,4-dimethoxyphenyl) 423.5
N-Phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide None Piperidine N-phenyl 322.36
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 3-Methyl Piperidine N-arylpiperazine Not provided

Physicochemical Properties

  • Lipophilicity (LogP): The cyclopropyl group in the target compound may reduce LogP compared to bulkier substituents (e.g., isopropyl in or phenyl in ). For example, the phenyl-substituted analog (LogP 0.85) is less lipophilic than the cyclopropyl variant (predicted LogP ~1.2–1.5 based on cyclopropane’s hydrophobicity).
  • Solubility: Piperazine-containing analogs (e.g., ) exhibit higher solubility due to the additional nitrogen atom, whereas piperidine derivatives (e.g., ) may require formulation optimization for bioavailability.

Biological Activity

N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a piperidine ring, which is further substituted with a triazolo-pyridazine moiety. This unique structure contributes to its pharmacological properties.

Anticancer Activity

Recent studies have shown that derivatives of the [1,2,4]triazolo[4,3-b]pyridazine class exhibit significant anticancer properties. For instance, a study evaluated various derivatives against 60 cancer cell lines and reported that some compounds demonstrated strong antiproliferative effects. Specifically, compounds with IC50 values as low as 0.163 μM against c-Met and 0.283 μM against Pim-1 kinases were noted .

Table 1: Anticancer Activity of Selected Derivatives

CompoundIC50 (c-Met)IC50 (Pim-1)GI% (Mean)
4g0.163 μM0.283 μM55.84%
4aNot specifiedNot specified29.08%

The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The compound has been shown to induce apoptosis in MCF-7 breast cancer cells by:

  • Arresting the cell cycle at the S phase.
  • Increasing caspase-9 activity significantly.
  • Reducing levels of phosphorylated PI3K and AKT proteins, which are crucial for cell survival signaling .

Case Studies

In a notable case study involving the synthesis and evaluation of several [1,2,4]triazolo[4,3-b]pyridazine derivatives, researchers found that specific modifications to the structure enhanced biological activity. The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for better efficacy against cancer cells.

Other Biological Activities

Beyond anticancer properties, derivatives of this compound have been investigated for anti-inflammatory and antibacterial activities. Pyrazole derivatives have shown promise in inhibiting various kinases implicated in inflammatory responses and bacterial infections .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInhibition of c-Met and Pim-1 kinases
Anti-inflammatoryReduction in nitric oxide production
AntibacterialDisruption of bacterial cell membranes

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